![molecular formula C11H15BrClN B2878518 1-[(3-Bromo-2-methylphenyl)methyl]cyclopropan-1-amine;hydrochloride CAS No. 2445790-67-8](/img/structure/B2878518.png)
1-[(3-Bromo-2-methylphenyl)methyl]cyclopropan-1-amine;hydrochloride
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Description
The compound “1-[(3-Bromo-2-methylphenyl)methyl]cyclopropan-1-amine;hydrochloride” has a CAS Number of 2445790-67-8 . It is also known by its IUPAC name, 1-(3-bromo-2-methylbenzyl)cyclopropan-1-amine hydrochloride . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14BrN.ClH/c1-8-9(3-2-4-10(8)12)7-11(13)5-6-11;/h2-4H,5-7,13H2,1H3;1H . This code provides a textual representation of the compound’s molecular structure.Scientific Research Applications
Synthesis and Antimicrobial Applications
Compounds with structures similar to "1-[(3-Bromo-2-methylphenyl)methyl]cyclopropan-1-amine; hydrochloride" have been synthesized and evaluated for their antimicrobial and cytotoxic activities. For instance, novel azetidine-2-one derivatives of 1H-benzimidazole, which share a related structural motif, exhibited significant antibacterial activity and cytotoxicity against various strains and cancer cell lines, respectively (Noolvi et al., 2014).
Cyclopropane-containing Compounds in Drug Design
The versatility of cyclopropane-containing compounds in drug design is notable. A study detailing the facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates, which are valuable dipeptide mimics and templates for drug discovery, underscores the utility of cyclopropane motifs in medicinal chemistry. These compounds show a wide variability in substituents, highlighting the potential for cyclopropane-containing compounds to serve as versatile scaffolds in drug development (Limbach et al., 2009).
Chemical Synthesis and Transformations
Research into the chemical transformations of cyclopropane derivatives provides insights into synthetic routes and potential applications of such compounds. For example, the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles is a critical reaction for the synthesis of various pharmacologically active compounds. This methodology has been applied to the enantioselective synthesis of inhibitors targeting serotonin/norepinephrine reuptake, showcasing the compound's utility in synthesizing neuroactive agents (Lifchits & Charette, 2008).
properties
IUPAC Name |
1-[(3-bromo-2-methylphenyl)methyl]cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-8-9(3-2-4-10(8)12)7-11(13)5-6-11;/h2-4H,5-7,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIWABXXECRCLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)CC2(CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromo-2-methylphenyl)methyl]cyclopropan-1-amine;hydrochloride |
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